molecular formula C17H16N2O2 B6164177 3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE CAS No. 1159988-49-4

3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE

Cat. No.: B6164177
CAS No.: 1159988-49-4
M. Wt: 280.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of two 3-methoxyphenyl groups attached to the 3 and 5 positions of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE typically involves the condensation of hydrazine with 1,3-diketones or β-ketoesters. One common method involves the reaction of 3-methoxyacetophenone with hydrazine hydrate under acidic conditions to form the desired pyrazole compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-hydroxy-3-methoxyphenyl)-1H-pyrazole: Similar structure but with hydroxyl groups instead of methoxy groups.

    3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole: Contains additional methoxy groups on the aromatic rings.

    3,5-Bis(3-methoxyphenyl)-1H-isoxazole: Isoxazole analog with similar substitution pattern.

Uniqueness

3,5-BIS(3-METHOXYPHENYL)-1H-PYRAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

3,5-bis(3-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-14-7-3-5-12(9-14)16-11-17(19-18-16)13-6-4-8-15(10-13)21-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIHZKAEEMHEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291490
Record name 3,5-Bis(3-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159988-49-4
Record name 3,5-Bis(3-methoxyphenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159988-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.